Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate
Description
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate is a synthetic compound featuring a 1H-1,2,3-triazole ring linked to a butanoate backbone with an amino group and a methyl ester. The triazole moiety is a critical pharmacophore due to its stability, hydrogen-bonding capacity, and compatibility with click chemistry, making it prevalent in drug design and agrochemicals . Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation .
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
methyl 2-amino-3-(triazol-1-yl)butanoate |
InChI |
InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-4-3-9-10-11/h3-6H,8H2,1-2H3 |
InChI Key |
FSTFLMODDIQGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)N1C=CN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as a ligand in catalysis
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. These interactions can inhibit enzyme activity or modulate the function of proteins involved in various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate with structurally or functionally related triazole-containing compounds, focusing on synthesis, stability, and biological relevance.
Structural Analogues
2.1.1. Compound 1a and 1b (TOZ derivatives)
- Structure: Tert-butyl oxazolidinone-triazole hybrids (e.g., tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate).
- Comparison: Both compounds feature triazole rings but incorporate oxazolidinone and fluorophenyl groups, enhancing antimicrobial activity. Stability: Degrades in simulated gastric fluid, limiting oral bioavailability . Advantage of Target Compound: The absence of an oxazolidinone ring in this compound may improve metabolic stability.
2.1.2. Compound 16 (Fluorinated Triazole-Glycoside)
- Structure : A fluorinated triazole-linked glycoside with acetates and pyrimidine derivatives .
- Comparison: Designed for antiviral applications, its fluorinated chain enhances lipophilicity and membrane penetration. The target compound’s simpler structure (methyl ester and amino group) may offer better aqueous solubility.
Functional Analogues
2.2.1. Carbonic Anhydrase-II Inhibitors
- Evidence : Triazole derivatives synthesized via click chemistry exhibit inhibitory activity against carbonic anhydrase-II, a therapeutic target for glaucoma and cancer .
- Comparison: this compound’s amino group could enhance binding to the enzyme’s active site, though activity remains unverified.
2.2.2. N,O-Bidentate Directing Groups
Stability and Bioavailability
- Target Compound: Predicted to resist gastric degradation due to the absence of labile groups (e.g., oxazolidinone in TOZs) .
- TOZ Derivatives : Degrade in gastric fluid, limiting therapeutic utility .
- Fluorinated Analogues : Stability unstudied, but fluorination may prolong half-life in vivo .
Pharmacological Potential
Biological Activity
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate, a derivative of the 1,2,3-triazole family, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and case studies related to this compound.
- Molecular Formula : C7H13ClN4O2
- Molecular Weight : 220.66 g/mol
- CAS Number : 1822514-31-7
The compound is characterized by its triazole ring, which is known for conferring various biological activities due to its ability to interact with biological macromolecules.
Anticancer Activity
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:
- A study evaluated several triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A-375 (melanoma). The results demonstrated that triazole derivatives showed IC50 values ranging from 175 μM to 418 μM, indicating their potential as effective anticancer agents compared to standard drugs like methotrexate .
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells and halts cell proliferation.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties:
- In vitro studies have reported that triazole derivatives exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated significant inhibition zones in disc diffusion assays .
The biological activity of triazole compounds is largely attributed to their structural characteristics:
- Enzyme Inhibition : Triazoles can act as inhibitors of enzymes critical for cellular processes. For example, they can inhibit thymidylate synthase and other targets involved in nucleic acid metabolism.
- Interaction with DNA : The ability of triazoles to intercalate into DNA or bind to DNA-associated proteins enhances their potential as anticancer agents.
Synthesis and Evaluation
A notable study synthesized a series of triazole-containing compounds and evaluated their biological activities. Among these, this compound was highlighted for its favorable pharmacological profile:
- The compounds were synthesized using the "click chemistry" approach which allows for efficient formation of triazoles via azide-alkyne cycloaddition .
Clinical Implications
Given their dual activity against cancer and microbial infections, triazole derivatives are being explored as potential therapeutic agents in clinical settings. Ongoing research aims to optimize these compounds for better efficacy and reduced toxicity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. A typical protocol involves:
- Reacting a terminal alkyne (e.g., methyl 2-amino-3-butynoate) with an azide derivative under Cu(I) catalysis.
- Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst concentration) to achieve regioselective 1,4-triazole formation .
- Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry to confirm regiochemistry and purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the triazole ring’s presence (e.g., characteristic peaks at δ 7.8–8.2 ppm for triazole protons) and the ester/amine functionalities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic patterns.
- X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities and validates bond lengths/angles, often refined using SHELXL .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields in CuAAC-based synthesis?
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands like tris(benzyltriazolylmethyl)amine (TBTA) to enhance catalytic efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve azide-alkyne solubility but may require post-reaction dialysis for purification.
- Kinetic Monitoring : Use inline FTIR or HPLC to track reaction progress and identify side products (e.g., dimerization of alkynes) .
Q. How do researchers reconcile discrepancies between computational predictions and experimental reactivity data for this compound?
- Density Functional Theory (DFT) : Compare calculated transition-state energies with experimental activation parameters to identify overlooked steric/electronic factors.
- Isotopic Labeling : Use ¹⁵N-labeled azides to trace reaction pathways and validate mechanistic hypotheses.
- Cross-Validation : Employ complementary techniques (e.g., X-ray crystallography and solution-state NMR) to resolve structural inconsistencies .
Q. What role does the triazole moiety play in the compound’s biological activity, and how can this be experimentally probed?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified triazole substituents (e.g., 1,2,4-triazole) to assess bioactivity changes.
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR).
- Molecular Docking : Model triazole-enzyme binding pockets to predict affinity and guide mutagenesis studies .
Q. What strategies mitigate stability issues during storage or biological testing?
- Lyophilization : Stabilize the compound in solid form under inert atmospheres to prevent hydrolysis.
- Buffered Solutions : Use pH 7.4 phosphate-buffered saline (PBS) for in vitro assays to avoid ester bond cleavage.
- Accelerated Degradation Studies : Expose the compound to elevated temperatures/UV light to identify degradation pathways via LC-MS .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting crystallographic data regarding the triazole ring’s conformation?
- Multi-Crystal Averaging : Collect diffraction data from multiple crystals to distinguish static disorder from dynamic motion.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing.
- SHELXL Refinement : Apply anisotropic displacement parameters and restraint dictionaries to improve model accuracy .
Q. What statistical approaches resolve variability in biological assay results?
- Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- ANOVA with Post Hoc Tests : Identify significant differences between triazole analogs and controls.
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to isolate critical variables .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
